molecular formula C10H15NO3 B156299 Nicotinic acid, 1,4,5,6-tetrahydro-1,2-dimethyl-6-oxo-, ethyl ester CAS No. 10230-58-7

Nicotinic acid, 1,4,5,6-tetrahydro-1,2-dimethyl-6-oxo-, ethyl ester

Cat. No. B156299
CAS RN: 10230-58-7
M. Wt: 197.23 g/mol
InChI Key: LEXQVIWTXWTGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinic acid, 1,4,5,6-tetrahydro-1,2-dimethyl-6-oxo-, ethyl ester, also known as ethyl nicotinate, is a compound with a molecular formula of C8H9NO2. It is a derivative of niacin (vitamin B3) and is commonly used in scientific research. Ethyl nicotinate is a colorless liquid with a characteristic odor and is soluble in water and ethanol.

Mechanism of Action

The mechanism of action of Nicotinic acid, 1,4,5,6-tetrahydro-1,2-dimethyl-6-oxo-, ethyl ester nicotinate involves the activation of the niacin receptor, which is a G protein-coupled receptor. This activation leads to the release of nitric oxide, which causes vasodilation and an increase in blood flow. Ethyl nicotinate also activates the release of prostaglandins, which are lipid compounds that play a role in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Nicotinic acid, 1,4,5,6-tetrahydro-1,2-dimethyl-6-oxo-, ethyl ester nicotinate include vasodilation, increased blood flow, and a decrease in blood pressure. Ethyl nicotinate also has anti-inflammatory and analgesic effects, making it useful in the treatment of inflammatory conditions and pain.

Advantages and Limitations for Lab Experiments

One advantage of using Nicotinic acid, 1,4,5,6-tetrahydro-1,2-dimethyl-6-oxo-, ethyl ester nicotinate in lab experiments is its ability to induce vasodilation and increase blood flow, which can be useful in studying the cardiovascular system. Ethyl nicotinate is also relatively easy to synthesize and is commercially available. However, one limitation of using Nicotinic acid, 1,4,5,6-tetrahydro-1,2-dimethyl-6-oxo-, ethyl ester nicotinate is its narrow therapeutic range, which can make it difficult to dose accurately.

Future Directions

There are several future directions for the use of Nicotinic acid, 1,4,5,6-tetrahydro-1,2-dimethyl-6-oxo-, ethyl ester nicotinate in scientific research. One potential area of research is the development of new vasodilators based on the structure of Nicotinic acid, 1,4,5,6-tetrahydro-1,2-dimethyl-6-oxo-, ethyl ester nicotinate. Another area of research is the investigation of the anti-inflammatory and analgesic effects of Nicotinic acid, 1,4,5,6-tetrahydro-1,2-dimethyl-6-oxo-, ethyl ester nicotinate in the treatment of pain and inflammatory conditions. Additionally, the use of Nicotinic acid, 1,4,5,6-tetrahydro-1,2-dimethyl-6-oxo-, ethyl ester nicotinate in the food and cosmetic industries may lead to the development of new flavoring agents and fragrances.

Synthesis Methods

The synthesis of Nicotinic acid, 1,4,5,6-tetrahydro-1,2-dimethyl-6-oxo-, ethyl ester nicotinate can be achieved through the esterification reaction between nicotinic acid and ethanol. This reaction is typically carried out in the presence of a catalyst, such as concentrated sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified through distillation or recrystallization.

Scientific Research Applications

Ethyl nicotinate is widely used in scientific research as a vasodilator and as a tool to study the cardiovascular system. It is commonly used in pharmacological studies to investigate the effects of vasodilators on blood flow and blood pressure. Ethyl nicotinate is also used in the food and cosmetic industries as a flavoring agent and fragrance.

properties

CAS RN

10230-58-7

Product Name

Nicotinic acid, 1,4,5,6-tetrahydro-1,2-dimethyl-6-oxo-, ethyl ester

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate

InChI

InChI=1S/C10H15NO3/c1-4-14-10(13)8-5-6-9(12)11(3)7(8)2/h4-6H2,1-3H3

InChI Key

LEXQVIWTXWTGPD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C(=O)CC1)C)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)CC1)C)C

Origin of Product

United States

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